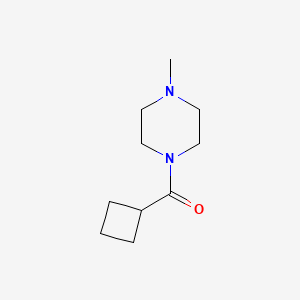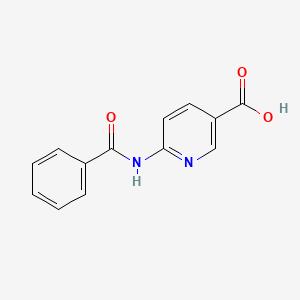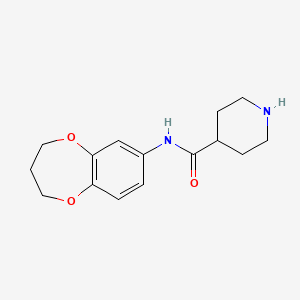![molecular formula C14H12ClN3O3S B7464909 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In
Mechanism of Action
The mechanism of action of 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether involves the inhibition of PTPs by binding to the active site of these enzymes. This binding prevents the dephosphorylation of target proteins, leading to the dysregulation of cell signaling pathways. The selectivity of this compound for certain PTPs has been attributed to the presence of the benzotriazole moiety, which interacts specifically with the active site of these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether have been extensively studied. In addition to its effects on PTPs, this compound has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of several types of cancer cells in vitro, including breast, prostate, and colon cancer cells. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether in lab experiments is its selectivity for certain PTPs. This allows researchers to study the role of these enzymes in disease without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, the cost of this compound can be a limiting factor for some researchers.
Future Directions
There are several future directions for research on 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have therapeutic potential for a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in cancer therapy. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis method for 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide, followed by the addition of 5-methyl-1H-1,2,3-benzotriazole-1-sulfonyl chloride. The resulting compound is then treated with methyl iodide to yield the final product. This synthesis method has been well-established and has been used in numerous studies on this compound.
Scientific Research Applications
4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in regulating cell signaling pathways, and dysregulation of these enzymes has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. 4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether has been found to be a potent and selective inhibitor of several PTPs, making it a valuable tool for studying the role of these enzymes in disease.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-9-3-5-12-11(7-9)16-17-18(12)22(19,20)14-8-10(15)4-6-13(14)21-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYASFNNGHAUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)


